Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
Overview
Description
Scientific Research Applications
Medicinal Chemistry
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a valuable compound in medicinal chemistry due to its pyrazole core, which is a common motif in pharmaceuticals . It exhibits a range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral properties . This versatility makes it a prime candidate for drug synthesis and the development of new therapeutic agents.
Agriculture
In the agricultural sector, this compound plays a role in the synthesis of herbicides and agrochemicals . Its pyrazole ring is a critical component in the development of new products that protect crops from pests and diseases, contributing to enhanced agricultural productivity .
Industrial Applications
Industrially, Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is used in the synthesis of various chemical products. It serves as a building block for isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which have applications as herbicides . Its role in the chemical industry is pivotal for the creation of compounds with specific desired properties.
Environmental Applications
Environmental science benefits from the use of this compound in the development of environmentally friendly chemicals. Its derivatives can be designed to minimize environmental impact, ensuring that agricultural practices remain sustainable .
Material Science
In material science, the compound’s derivatives are explored for their potential in creating new materials with unique properties. The pyrazole ring can act as a core structure for materials with specific functionalities, which can be applied in various technological advancements .
Analytical Chemistry
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is also significant in analytical chemistry. It can be used as a reagent or a standard in chromatographic methods and mass spectrometry, aiding in the identification and quantification of substances . Its precise role in analytical techniques underscores its importance in research and quality control.
Safety And Hazards
properties
IUPAC Name |
methyl 4-amino-2-ethylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUAKLZRAQWJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716766 | |
Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | |
CAS RN |
923283-57-2 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923283-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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